molecular formula C13H8F21O5P B12717883 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate CAS No. 94158-70-0

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate

Cat. No.: B12717883
CAS No.: 94158-70-0
M. Wt: 674.14 g/mol
InChI Key: NQLRFTJXTHUSEC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 13-carbon (tridecyl) chain with 21 fluorine atoms ("henicosafluoro") and a dihydrogen phosphate group attached to the 2-hydroxy position. Its molecular formula is C₁₂H₈F₁₉O₅P (CAS RN: 54009-73-3), with a molecular weight of 708.07 g/mol . The extensive fluorination confers high chemical stability, hydrophobicity, and resistance to thermal degradation, typical of per- and polyfluoroalkyl substances (PFAS).

Applications:
Primarily used as a surfactant or lubricant in industrial applications, its fluorinated backbone reduces surface tension effectively. However, environmental concerns about PFAS persistence and bioaccumulation necessitate careful comparison with analogs .

Properties

CAS No.

94158-70-0

Molecular Formula

C13H8F21O5P

Molecular Weight

674.14 g/mol

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl) dihydrogen phosphate

InChI

InChI=1S/C13H8F21O5P/c14-4(15,1-3(35)2-39-40(36,37)38)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3,35H,1-2H2,(H2,36,37,38)

InChI Key

NQLRFTJXTHUSEC-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate typically involves the following steps:

    Fluorination: The starting material, a hydrocarbon chain, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).

    Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation to introduce the hydroxyl group (-OH) at the desired position. This can be done using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Phosphorylation: Finally, the hydroxylated intermediate is phosphorylated to introduce the dihydrogen phosphate group (-PO4H2). This step can be carried out using phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination, hydroxylation, and phosphorylation processes. These processes are optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group (-C=O). Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, using thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of alkyl halides

Scientific Research Applications

The compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate is a highly specialized chemical with various applications in scientific research and industry. This article explores its applications in detail, supported by data tables and case studies.

Properties

  • Hydrophobicity : The fluorinated tail enhances hydrophobic interactions.
  • Biocompatibility : It exhibits favorable interactions with biological systems.
  • Stability : The phosphoric acid moiety provides stability under various conditions.

Surface Chemistry

The compound is utilized in surface modification processes. Its ability to form self-assembled monolayers (SAMs) on various substrates has been extensively studied.

Case Study : Research demonstrated that SAMs formed from this compound significantly improved the hydrophobicity of surfaces used in biomedical devices. This enhancement reduces protein adsorption and bacterial adhesion, which is crucial for implantable devices .

Nanotechnology

In nanotechnology, the compound serves as an effective surfactant in the synthesis of nanoparticles.

Data Table 1: Nanoparticle Synthesis Using the Compound

Nanoparticle TypeSynthesis MethodConcentration of CompoundResulting Properties
Gold NanoparticlesChemical Reduction0.5 mM

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate involves its interaction with molecular targets through its fluorinated chain and functional groups. The extensive fluorination enhances its binding affinity to hydrophobic regions of proteins and membranes, while the hydroxyl and phosphate groups facilitate interactions with polar and charged sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related fluorinated phosphate esters:

Compound Name CAS RN Molecular Formula Fluorine Atoms Chain Length Functional Group Key Properties
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate 54009-73-3 C₁₂H₈F₁₉O₅P 19 13 Dihydrogen phosphate High hydrophobicity; low water solubility
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heptadecafluorodecyl) hydrogen phosphate (8:2 DiPAP) - C₂₀H₁₂F₃₄O₄P 34 (17 per chain) 10 (×2) Phosphate diester Higher thermal stability; persistent in environment
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate 15577-26-1 C₁₂H₈F₁₉O₅P 19 11 Dihydrogen phosphate Branched CF₃ group; altered packing efficiency
1-Hexadecanol, nonacosafluoro-, dihydrogen phosphate diammonium salt 93857-47-7 C₁₆H₄F₂₉O₄P·2NH₄ 29 16 Diammonium phosphate salt Higher water solubility due to ionic form

Research Findings

Bioactivity and Environmental Impact: The target compound’s longer fluorinated chain (C13 vs. Activity landscape modeling () indicates that even minor structural differences (e.g., chain length, branching) significantly alter toxicity profiles. For instance, branching (as in the hexadecafluoro compound with a CF₃ group) reduces membrane permeability compared to linear analogs .

Computational Similarity Analysis: Tanimoto coefficient-based comparisons () reveal that the target compound shares <50% similarity with shorter-chain diesters (e.g., 8:2 DiPAP) due to differences in fluorine distribution and ester type (mono- vs. diester) .

Physicochemical Properties: The diammonium phosphate salt (CAS 93857-47-7) exhibits higher water solubility (>100 mg/L) than the target compound (<10 mg/L), emphasizing the role of ionic groups in solubility . The 8:2 DiPAP’s diester structure enhances thermal stability (decomposition >300°C) compared to the target compound’s monoester (decomposition ~250°C) .

Biological Activity

Structure and Composition

  • Chemical Formula : C13H5F21O4P
  • Molecular Weight : 602.06 g/mol
  • CAS Number : [not available in search results]

Physical Properties

  • Appearance : Typically exists as a colorless to pale yellow liquid.
  • Solubility : Soluble in organic solvents but less soluble in water due to its hydrophobic fluorinated chains.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated alkyl chains enhance membrane permeability and alter lipid bilayer properties. Studies suggest that such modifications can influence cellular processes including signaling pathways and membrane fluidity.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Specific studies on related compounds have shown:

  • Cytotoxicity : Some fluorinated phosphates demonstrate cytotoxic effects on human cell lines at high concentrations.
  • Endocrine Disruption : There is evidence suggesting that certain fluorinated compounds may interfere with endocrine functions by mimicking hormones or disrupting hormone signaling pathways.

Case Studies

  • Cell Line Studies : In vitro studies using human liver (HepG2) and breast cancer (MCF-7) cell lines revealed that exposure to this compound at concentrations above 10 µM resulted in significant cytotoxic effects characterized by increased apoptosis rates.
  • Animal Models : In vivo studies conducted on rodents showed that administration of the compound led to alterations in lipid metabolism and liver function markers. These findings highlight the compound's potential impact on metabolic processes.
  • Environmental Impact : Research has also focused on the environmental persistence of fluorinated compounds. The compound's stability raises concerns regarding bioaccumulation and long-term ecological effects.

Data Summary Table

Study TypeFindingsReference
In Vitro Cell StudyCytotoxicity observed at >10 µM
In Vivo Animal StudyAltered lipid metabolism in rodents
Environmental StudyConcerns about bioaccumulation

Regulatory Status

Due to potential health risks associated with fluorinated compounds, regulatory agencies are increasingly scrutinizing their use. The European Chemicals Agency (ECHA) has classified many similar substances under strict regulations due to their persistent nature and potential toxicity.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this fluorinated phosphate ester?

Answer:
Synthesis typically involves sequential fluorination of the tridecyl chain using perfluoroalkyl iodides under radical-initiated conditions, followed by phosphorylation of the hydroxyl group with phosphorus oxychloride. Key steps include:

  • Fluorination : Use UV light or AIBN (azobisisobutyronitrile) to initiate radical reactions with perfluoroalkyl iodides, ensuring stoichiometric control to avoid incomplete substitution .
  • Phosphorylation : React the fluorinated alcohol with POCl₃ in anhydrous dichloromethane, followed by hydrolysis to yield the dihydrogen phosphate .
  • Characterization : Employ 19F^{19}\text{F} NMR to confirm fluorination patterns (δ -70 to -120 ppm for CF₂/CF₃ groups) and 31P^{31}\text{P} NMR (δ 0-5 ppm for phosphate esters). Mass spectrometry (HRMS-ESI) verifies molecular weight, while FT-IR identifies P=O (~1250 cm⁻¹) and O-H (~3400 cm⁻¹) stretches .

Basic: How can researchers optimize the solubility and stability of this compound in aqueous systems for experimental applications?

Answer:
Due to its highly fluorinated hydrophobic chain, solubility in water is limited. Strategies include:

  • Micelle Formation : Use surfactants like SDS (sodium dodecyl sulfate) at concentrations above CMC (critical micelle concentration) to encapsulate the fluorinated moiety .
  • Co-Solvents : Employ water-miscible solvents (e.g., DMSO, acetone) at ≤10% v/v to enhance dissolution without destabilizing the phosphate group .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of the phosphate ester. Buffers like HEPES or phosphate buffer are recommended .

Advanced: What experimental designs are suitable for studying the environmental persistence and degradation pathways of this compound?

Answer:
Adopt a tiered approach:

Persistence Screening : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions, monitoring fluoride release via ion chromatography .

Advanced Degradation Studies :

  • Photolysis : Expose to UV-C light (254 nm) in aqueous matrices, analyzing intermediates via LC-QTOF-MS to identify defluorination products .
  • Microbial Degradation : Use soil slurry reactors inoculated with Pseudomonas spp. (known for PFAS degradation), tracking metabolites with 19F^{19}\text{F} NMR .

Ecotoxicity : Assess impact on Daphnia magna using OECD 202 guidelines, correlating toxicity with bioaccumulation potential .

Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with lipid bilayers or proteins?

Answer:

  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to model hydrogen bonding between the phosphate group and lipid headgroups (e.g., POPC membranes) .
  • Molecular Dynamics (MD) : Simulate insertion into lipid bilayers using GROMACS, parameterizing fluorinated chains with the OPLS-AA forcefield. Track metrics like lateral diffusion coefficients and membrane thickness changes .
  • Protein Binding : Dock the compound into albumin (PDB: 1BM0) using AutoDock Vina, focusing on hydrophobic pockets that accommodate fluorinated chains .

Advanced: What contradictions exist in the literature regarding the compound’s surfactant efficiency, and how can they be resolved?

Answer:
Contradictions :

  • Some studies report high critical micelle concentration (CMC) due to rigid fluorinated chains, while others note low CMC attributed to phosphate group hydrophilicity .
    Resolution :
  • Systematic Variation : Synthesize analogs with incremental fluorine substitution (e.g., C6 vs. C8 chains) and measure CMC via surface tensiometry.
  • Ternary Phase Diagrams : Map phase behavior with water and co-surfactants (e.g., ethanol) to identify synergistic effects .

Advanced: How can factorial design optimize reaction conditions for large-scale synthesis while minimizing perfluoroalkyl byproducts?

Answer:
Apply a 2k2^k factorial design with factors:

  • Factors : Temperature (60–100°C), initiator concentration (0.5–2 mol%), reaction time (6–24 hrs).
  • Responses : Yield (GC-MS), fluorination completeness (19F^{19}\text{F} NMR), byproduct levels (HPLC).
  • Analysis : Use ANOVA to identify significant interactions. For example, high temperature + low initiator may reduce telomer formation .

Advanced: What spectroscopic or chromatographic techniques are most effective for quantifying trace levels of this compound in environmental matrices?

Answer:

  • Sample Preparation : Solid-phase extraction (SPE) using WAX cartridges to isolate anionic PFAS .
  • Quantification :
    • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (5 mM ammonium acetate in water:acetonitrile). MRM transitions: m/z 950 → 899 (phosphate loss) .
    • 19F^{19}\text{F} NMR : Detect at 470 MHz with a cryoprobe for sensitivity ≥10 ppb .

Advanced: How does the compound’s structure influence its behavior in non-aqueous solvents, and what implications does this have for battery or polymer applications?

Answer:

  • Solvent Compatibility : The phosphate group stabilizes dispersion in polar aprotic solvents (e.g., EC/DMC for lithium-ion batteries), while fluorinated chains enhance thermal stability (>200°C via TGA) .
  • Polymer Blending : Incorporate into PVDF-HFP membranes via phase inversion. Measure ion conductivity (EIS) and fluorine content (EDX) to assess performance in fuel cells .

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